molecular formula C8H8ClNO3 B13178094 1-(Chloromethoxy)-2-methyl-4-nitrobenzene

1-(Chloromethoxy)-2-methyl-4-nitrobenzene

Cat. No.: B13178094
M. Wt: 201.61 g/mol
InChI Key: DRKZFXNPRGGBJA-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-2-methyl-4-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chloromethoxy (–OCH₂Cl) group at position 1, a methyl (–CH₃) group at position 2, and a nitro (–NO₂) group at position 3. Its molecular formula is C₈H₇ClNO₃, with a molecular weight of 200.60 g/mol (calculated from standard atomic weights). The chloromethoxy group introduces both electron-withdrawing (due to Cl) and electron-donating (due to –O–) effects, while the nitro group strongly withdraws electrons, influencing the compound’s reactivity and physical properties. This compound is typically synthesized via nucleophilic substitution or electrophilic aromatic substitution reactions, often involving intermediates like 2-methyl-4-nitrophenol or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-2-methyl-4-nitrobenzene typically involves the chloromethylation of 2-methyl-4-nitrophenol. This process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethoxy)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol, typically at room temperature or slightly elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid, usually at room temperature.

    Oxidation: Potassium permanganate in aqueous solution, often under reflux conditions.

Major Products Formed:

    Nucleophilic Substitution: Products include 1-(Methoxymethoxy)-2-methyl-4-nitrobenzene or 1-(Aminomethoxy)-2-methyl-4-nitrobenzene.

    Reduction: The major product is 1-(Chloromethoxy)-2-methyl-4-aminobenzene.

    Oxidation: The major product is 1-(Chloromethoxy)-2-carboxy-4-nitrobenzene.

Scientific Research Applications

1-(Chloromethoxy)-2-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-2-methyl-4-nitrobenzene depends on its chemical reactivity. The compound can interact with biological molecules through nucleophilic substitution reactions, where the chloromethoxy group is replaced by nucleophiles present in biological systems. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The molecular targets and pathways involved include enzymes and receptors that interact with the substituted benzene ring, leading to potential therapeutic effects.

Comparison with Similar Compounds

The structural and functional similarities of 1-(chloromethoxy)-2-methyl-4-nitrobenzene to other nitrobenzene derivatives allow for systematic comparisons. Key analogs include:

Structural Analogs with Chloro, Nitro, and Alkyl/Oxy Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) Key Properties/Applications References
This compound C₈H₇ClNO₃ 200.60 –OCH₂Cl (1), –CH₃ (2), –NO₂ (4) Not reported Intermediate in organic synthesis
2-Chloro-1-ethyl-4-nitrobenzene C₈H₈ClNO₂ 185.61 –Cl (2), –CH₂CH₃ (1), –NO₂ (4) Not reported Used in agrochemical synthesis
2-(1-Chloroethyl)-1-methyl-4-nitrobenzene C₉H₁₀ClNO₂ 199.64 –CH(CH₃)Cl (2), –CH₃ (1), –NO₂ (4) Not reported Reference material in pharmaceuticals
1-Chloro-2-[(4-nitrophenoxy)methyl]benzene C₁₃H₁₀ClNO₃ 263.68 –Cl (1), –OCH₂C₆H₄NO₂ (2) Not reported Potential polymer precursor

Key Observations :

  • Substituent Effects : The chloromethoxy group in the target compound introduces greater steric hindrance and polarizability compared to simple chloro or alkyl substituents in analogs like 2-chloro-1-ethyl-4-nitrobenzene .
  • Electron-Withdrawing Capacity : The nitro group at position 4 is common across all analogs, but its deactivating effect is modulated by adjacent substituents. For example, the methyl group in the target compound provides mild electron donation, slightly offsetting the nitro group’s strong electron withdrawal .

Physical and Spectroscopic Data

  • Melting Points: While direct data for this compound is unavailable, related compounds like 1-amino-4-chloro-2-nitrobenzene (mp: 116–118°C ) and 1-(2-bromoethyl)-2-methyl-4-nitrobenzene (mp: 103–104°C ) suggest that nitrobenzene derivatives with bulky substituents generally exhibit higher melting points.
  • Spectroscopy : The ¹H-NMR of 1-(2-bromoethyl)-2-methyl-4-nitrobenzene (δ 7.94–8.05 ppm for aromatic protons ) aligns with the deshielding effects observed in nitro-substituted aromatics. Similar shifts are expected for the target compound.

Biological Activity

1-(Chloromethoxy)-2-methyl-4-nitrobenzene, also known as chloromethoxy nitrobenzene, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C8H8ClNO3
  • Molecular Weight : 201.6 g/mol
  • IUPAC Name : this compound

Biological Activity

This compound exhibits several biological activities that can be categorized into antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit the growth of various bacteria and fungi.

  • Mechanism : The nitro group in the compound is believed to play a crucial role in its antimicrobial activity by generating reactive nitrogen species (RNS) upon reduction, which can damage microbial DNA and proteins.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted that similar nitro compounds could reduce pro-inflammatory cytokine levels in macrophages, suggesting a potential pathway for therapeutic applications in inflammatory conditions .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties.

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death. Additionally, its ability to inhibit angiogenesis (formation of new blood vessels) could further contribute to its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokine levels
AnticancerInduction of apoptosis

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with various biological targets:

  • Reactive Nitrogen Species Production : The nitro group facilitates the generation of RNS, which are toxic to pathogens.
  • Cytokine Modulation : The compound may modulate immune responses by affecting cytokine production.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, potentially leading to cell death.

Safety and Toxicology

While exploring the biological activities, it is essential to consider the safety profile of this compound:

  • Toxicity Concerns : Exposure can lead to skin irritation and respiratory issues. Long-term exposure may pose risks related to methemoglobinemia, where the blood's ability to carry oxygen is impaired .
  • Regulatory Status : It is classified under hazardous substances due to its potential health effects; hence, handling precautions are necessary.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-(chloromethoxy)-2-methyl-4-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-6-4-7(10(11)12)2-3-8(6)13-5-9/h2-4H,5H2,1H3

InChI Key

DRKZFXNPRGGBJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OCCl

Origin of Product

United States

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